4,5-dimethyl-N-[(1-methylpyrrolidin-3-yl)methyl]-2-pyrrol-1-ylthiophene-3-carboxamide
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Overview
Description
4,5-dimethyl-N-[(1-methylpyrrolidin-3-yl)methyl]-2-pyrrol-1-ylthiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-N-[(1-methylpyrrolidin-3-yl)methyl]-2-pyrrol-1-ylthiophene-3-carboxamide involves multiple steps. One common approach is to start with the preparation of the pyrrole and thiophene rings separately, followed by their coupling under specific reaction conditions. The pyrrolidine moiety is then introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-N-[(1-methylpyrrolidin-3-yl)methyl]-2-pyrrol-1-ylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4,5-dimethyl-N-[(1-methylpyrrolidin-3-yl)methyl]-2-pyrrol-1-ylthiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-N-[(1-methylpyrrolidin-3-yl)methyl]-2-pyrrol-1-ylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as proline and pyrrolizidine.
Thiophene derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid.
Pyrrole derivatives: Compounds with a pyrrole ring, such as pyrrole-2-carboxylic acid.
Uniqueness
4,5-dimethyl-N-[(1-methylpyrrolidin-3-yl)methyl]-2-pyrrol-1-ylthiophene-3-carboxamide is unique due to its combination of pyrrole, thiophene, and pyrrolidine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
4,5-dimethyl-N-[(1-methylpyrrolidin-3-yl)methyl]-2-pyrrol-1-ylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-12-13(2)22-17(20-7-4-5-8-20)15(12)16(21)18-10-14-6-9-19(3)11-14/h4-5,7-8,14H,6,9-11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSOQKSJTUQJIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NCC2CCN(C2)C)N3C=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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